molecular formula C19H21N5O4S B2828368 ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate CAS No. 1172493-14-9

ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate

Cat. No.: B2828368
CAS No.: 1172493-14-9
M. Wt: 415.47
InChI Key: ORUTTXFMAGYKHR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. Key structural elements include:

  • 4-Methyl group: Enhances lipophilicity and steric bulk.
  • Thioether-acetamido-ethyl ester side chain: Combines sulfur-based flexibility with ester functionality, possibly acting as a prodrug moiety.

This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous pyrazolo-pyridazine derivatives in and . For example, thioether formation via reaction of a pyrazolo[3,4-d]pyridazinone thiolate with α-haloacetamides (e.g., ethyl bromoacetate) is a plausible route .

Properties

IUPAC Name

ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-4-28-17(26)10-20-16(25)11-29-19-18-13(12(2)22-23-19)9-21-24(18)14-7-5-6-8-15(14)27-3/h5-9H,4,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUTTXFMAGYKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the 2-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions such as Suzuki-Miyaura coupling.

    Thioether Formation: The thiol group is introduced via nucleophilic substitution, where a suitable thiol reacts with a halogenated precursor.

    Acetamido Group Addition: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional group reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, compounds with a pyrazolo[3,4-d]pyridazine core have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate could be investigated for similar activities.

Medicine

In medicine, this compound might be explored for its pharmacological properties, including potential therapeutic effects against various diseases. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazolo[3,4-d]pyridazine core could bind to active sites or allosteric sites, altering the function of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and bioactivity (where inferred). Below is a detailed analysis:

Pyrazolo-Pyridazine/Pyrimidine Derivatives
Compound Structure Core Substituents Key Features Reference
Target Compound Pyrazolo[3,4-d]pyridazine 2-Methoxyphenyl, methyl, thioacetamido-ethyl ester Thioether linkage enhances metabolic stability; ester improves bioavailability.
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidinone Phenyl, phenacyl-thioether Ketone group increases polarity; thioether improves solubility.
Ethyl-2(3,4-Halophenyl-{4-(2-ethoxy-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridine-7-yl}-acetate Pyrazolo[3,4-b]pyridine Halophenyl, ethoxy-oxoethyl ester Halogen substituents enhance electronic effects; ester aids in prodrug design.

Key Observations :

  • Core Flexibility: Pyrazolo[3,4-d]pyridazine (target) vs.
  • Substituent Impact : The 2-methoxyphenyl group in the target compound may improve binding affinity through steric and electronic effects compared to halophenyl groups (), which prioritize electronic modulation.
  • Side Chain Utility : The thioacetamido-ethyl ester in the target compound contrasts with ketone-containing analogs (), balancing lipophilicity and hydrolytic stability.
Pyrazolo-Pyrazine and Pyrido-Pyrimidinone Derivatives (Patent Compounds)
Compound Structure Core Substituents Key Features Reference
2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolo[1,5-a]pyrazine + pyrido-pyrimidinone Ethyl, methyl, fluorinated piperazinyl Fluorine enhances lipophilicity; piperazine improves solubility.
2-(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrrolo-pyrazine + pyrazino-pyrimidinone Dimethyl, tetrahydropyridinyl Unsaturated rings increase rigidity; tetrahydropyridine aids in CNS penetration.

Key Observations :

  • Fluorinated Moieties : The 2-fluoroethyl group in ’s compound increases metabolic resistance compared to the target compound’s methoxy group, which may degrade via demethylation.
  • Rigidity vs. Flexibility : Patent compounds (–5) prioritize rigid fused-ring systems for target selectivity, whereas the target compound’s pyridazine core allows conformational adaptability.

Research Findings and Inferred Bioactivity

  • Kinase Inhibition : Pyrazolo-pyridazine/pyrimidine cores are common in kinase inhibitors (e.g., JAK/STAT inhibitors) . The thioether linkage may mimic ATP’s adenine binding.
  • Anticancer Activity : Fluorinated piperazinyl groups in ’s compounds are linked to DNA intercalation or topoisomerase inhibition .
  • Prodrug Potential: The ethyl ester in the target compound could hydrolyze in vivo to a carboxylic acid, enhancing solubility and tissue penetration .

Biological Activity

Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazine derivatives. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : Ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate
  • Molecular Formula : C19H21N5O4S
  • Molecular Weight : 415.47 g/mol
  • CAS Number : 1172493-14-9

The synthesis of this compound typically involves multi-step reactions. Key steps include the formation of the pyrazolo[3,4-d]pyridazine core and subsequent functionalization to introduce the thioacetamido and ethyl acetate moieties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[3,4-d]pyridazine can act as inhibitors of specific kinases involved in cancer pathways, particularly fibroblast growth factor receptors (FGFRs) which are critical in tumor proliferation and survival .

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain pyrazolo[3,4-d]pyridazinone derivatives inhibited the proliferation of cancer cells associated with FGFR dysregulation .

Inhibition Studies

In vitro assays have indicated that these compounds can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines. A notable example includes compound 10h , which displayed an impressive tumor growth inhibition (TGI = 91.6%) in xenograft models at a dosage of 50 mg/kg .

Antiviral Properties

Additionally, some pyrazolo[3,4-d]pyridazine derivatives have been evaluated for antiviral activity. A study focused on Zika virus inhibitors highlighted the potential of these compounds to disrupt viral replication processes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound 10hAntitumor0.5
ZIKV InhibitorAntiviral0.20
Pyridopyridazine DerivativeAntibacterialVariable

Case Study 1: Antitumor Efficacy

In a controlled study involving various pyrazolo[3,4-d]pyridazine derivatives, researchers synthesized a series of compounds and evaluated their effects on FGFR signaling pathways. The results indicated that specific structural modifications significantly enhanced their inhibitory effects on cancer cell lines .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral potential of several pyrazolo derivatives against Zika virus strains. The study concluded that certain substitutions on the pyrazolo ring could increase antiviral efficacy significantly .

Q & A

Q. Key Reagents :

  • Sodium methoxide (for thiol activation)
  • Pd/C (for reductions)
  • m-Chloroperbenzoic acid (for oxidation of intermediates) .

Advanced: How can reaction yields be optimized for the thioacetylation step?

  • Temperature Control : Maintain 0–5°C during thiol coupling to minimize disulfide byproducts .
  • Solvent Selection : Use anhydrous DMF or THF to enhance nucleophilicity of the sulfur atom .
  • Catalysts : Add catalytic iodine (1–2 mol%) to accelerate thioether formation .
  • Monitoring : Track progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or LC-MS to detect intermediates .

Data Contradiction Note : Conflicting reports on optimal solvent polarity (DMF vs. methanol) may arise from differences in starting material solubility. Pre-solubilize reactants in minimal DMF before dilution .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), pyridazine protons (δ 7.5–8.5 ppm), and acetamido methyl groups (δ 2.1–2.3 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and aromatic carbons .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and detect trace impurities .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ and fragmentation patterns .

Advanced: How to address discrepancies in reported bioactivity data for pyrazolo-pyridazine derivatives?

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., kinase selectivity panels) can alter IC50 values. Standardize assays using recombinant proteins .
  • Structural Analogues : Compare substituent effects:
    • 2-Methoxyphenyl vs. 4-fluorophenyl: Methoxy enhances solubility but may reduce target affinity .
    • Methyl at position 4: Critical for steric stabilization of the active conformation .
  • Impurity Interference : Residual solvents (e.g., DMF) or unreacted thiols can inhibit enzymes. Re-purify compounds before testing .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

  • Byproducts :
    • Disulfides : Formed during thiol coupling; suppress by degassing solvents and using inert atmospheres .
    • Oxidized intermediates : Over-oxidation to sulfones (e.g., using excess H₂O₂). Limit reaction time to 2–4 hours .
  • Mitigation :
    • Flash Chromatography : Separate sulfoxides (Rf ~0.2) from the target compound (Rf ~0.5) .
    • Recrystallization : Use ethanol/water mixtures to remove polar impurities .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Core Modifications :
    • Replace pyridazine with pyrimidine: Reduces planarity, altering binding to flat enzyme pockets .
    • Substitute 2-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃): Enhances metabolic stability but may reduce solubility .
  • Side Chain Optimization :
    • Ethyl ester hydrolysis: Test the carboxylic acid derivative for improved target engagement .
    • Replace acetamido with urea: Modulate hydrogen-bonding interactions .

Q. SAR Tools :

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes .
  • QSAR models using logP and polar surface area to optimize bioavailability .

Basic: How to assess solubility and stability for in vitro assays?

  • Solubility Screening :
    • Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect precipitation .
  • Stability Tests :
    • Hydrolytic Stability : Incubate in PBS (37°C, 24 hrs) and monitor via HPLC for ester hydrolysis .
    • Photostability : Expose to UV light (254 nm) and track degradation products .

Storage : Store at -20°C in amber vials under argon to prevent oxidation .

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